HMG-CoA

描述

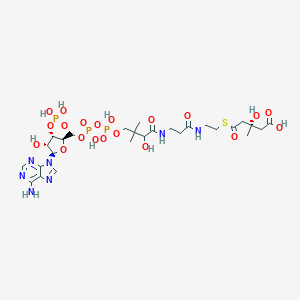

3-Hydroxy-3-methylglutaryl coenzyme A, commonly referred to as HMG-CoA, is a crucial intermediate in the mevalonate pathway and ketogenesis. It plays a significant role in the biosynthesis of cholesterol and other isoprenoids. This compound is formed from acetyl coenzyme A and acetoacetyl coenzyme A by the enzyme this compound synthase .

准备方法

Synthetic Routes and Reaction Conditions

HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The enzyme this compound reductase then catalyzes the reduction of this compound to mevalonate in an NADPH-dependent reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus species, are used to produce this compound reductase inhibitors, which are crucial for the biosynthesis of this compound .

化学反应分析

Reactions in the Mevalonate Pathway

HMG-CoA is a crucial intermediate in the mevalonate pathway, which is also known as the isoprenoid pathway or this compound reductase pathway . This pathway is essential in eukaryotes, archaea, and some bacteria . It leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to synthesize a wide variety of biomolecules, including cholesterol, vitamin K, coenzyme Q10, and steroid hormones .

The critical reaction involving this compound in this pathway is its conversion to mevalonate, which is catalyzed by this compound reductase .

This compound reductase this compound reductase, an NADPH-dependent oxidoreductase, catalyzes the conversion of this compound into mevalonate, which is the primary regulatory point in the mevalonate pathway . The reaction equation is :

This complex reaction requires two molecules of NADPH as a reducing agent . The reaction proceeds through two intermediates, mevaldyl-CoA and mevaldehyde . The steps are :

-

Stage 1:

-

Stage 2:

-

Stage 3:

The enzyme HMGR (this compound Reductase) catalyzes the four-electron reduction of this compound to mevalonate . The forward reaction of PmHMGR selectively produces one molecule of (R)-mevalonate from (S)-HMG-CoA for every two molecules of oxidized cofactor .

Reactions in Ketogenesis

In the ketogenesis pathway, this compound undergoes a different reaction. This compound lyase cleaves this compound into acetyl CoA and acetoacetate . This occurs mainly in the mitochondria of liver cells .

This compound Reductase Mechanism

The this compound reductase mechanism is complex, involving multiple steps, domain motions, and specific amino acid residues .

Key aspects of the mechanism:

-

This compound and NADPH bind to the active site, and a flap domain of the enzyme becomes ordered .

-

The thioester of this compound undergoes reduction, with Glu83 and Lys267 stabilizing the resulting oxyanion .

-

A hemithioacetal intermediate forms, followed by the opening of the flap domain and dissociation of the oxidized NAD+ cofactor .

-

Another NADPH molecule binds, the flap domain reorders, and Glu83 facilitates the decomposition of the hemithioacetal to mevaldehyde and CoA thiolate .

-

His381 protonates the CoA thiolate, and Ser85 and His381 hold CoASH in place while mevaldehyde is reduced, again with stabilization of the oxyanion by Glu83 and Lys267 .

-

Finally, the flap domain becomes disordered, and mevalonate, CoASH, and the oxidized cofactor are released .

Computational studies suggest that both hydride transfer steps are approximately thermoneutral, with the first hydride transfer from thioester reduction having an energy barrier consistent with experimental rate constants .

Regulation of this compound Reductase

The conversion of this compound to mevalonate via this compound reductase is the rate-limiting step in cholesterol biosynthesis, making it a key target for regulation . this compound reductase is the target of statins, which are drugs that lower cholesterol .

科学研究应用

Cholesterol Regulation

HMG-CoA Reductase Inhibitors

this compound reductase is the key enzyme in the mevalonate pathway, which is crucial for cholesterol synthesis. Statins, which are this compound reductase inhibitors, are widely used to manage hypercholesterolemia and reduce cardiovascular disease risk. They work by lowering low-density lipoprotein (LDL) cholesterol levels and have been shown to have additional benefits beyond cholesterol reduction.

Table 1: Common Statins and Their Properties

| Statin | LDL Reduction (%) | Additional Benefits |

|---|---|---|

| Atorvastatin | 30-50% | Anti-inflammatory effects, improved endothelial function |

| Simvastatin | 25-45% | Potential neuroprotective effects |

| Rosuvastatin | 40-60% | Lower risk of stroke and heart attack |

Cardiovascular Applications

Research has indicated that this compound reductase inhibitors may have beneficial effects on cardiovascular health beyond their lipid-lowering capabilities. For instance, they can improve endothelial function and possess anti-inflammatory properties, which contribute to their cardioprotective effects .

Neuroprotective Effects

Recent studies have suggested that this compound reductase inhibitors may also play a role in neuroprotection. A Mendelian randomization study indicated that genetic inhibition of this compound reductase was associated with lower odds of developing cognitive decline and certain types of cancer, including epithelial ovarian cancer . This suggests potential applications in neurodegenerative diseases.

Immunomodulation

Statins have been explored for their immunomodulatory effects, particularly in organ transplant patients to prevent rejection. They may influence lymphocyte function and reduce inflammation, although clinical outcomes regarding their efficacy as immunomodulators remain mixed .

Cancer Research

Emerging evidence suggests that this compound reductase inhibition might be linked to reduced cancer risk. For example, genetically proxied inhibition of this enzyme was associated with lower odds of epithelial ovarian cancer among women, particularly those with BRCA1/2 mutations . This opens avenues for further research into targeted cancer therapies involving this compound reductase modulation.

Pharmacological Investigations

In Silico Studies

Recent advancements in computational biology have allowed researchers to model the interactions of various compounds with this compound reductase using molecular dynamics simulations and docking studies. These studies help identify potential new inhibitors that could serve as therapeutic agents against hyperlipidemia and other related conditions .

Table 2: Key Findings from In Silico Studies

| Compound | Binding Energy (Kcal/mol) | Potential Applications |

|---|---|---|

| Myricetin | -8.4 | Cholesterol-lowering, anti-inflammatory |

| Quercetin | -7.5 | Antioxidant properties |

| Atorvastatin | -9.0 | Established cholesterol-lowering agent |

作用机制

HMG-CoA exerts its effects primarily through its role in the mevalonate pathway. The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a crucial step in the biosynthesis of cholesterol. This enzyme is the target of statins, which inhibit its activity and thereby reduce cholesterol synthesis . The molecular targets and pathways involved include the regulation of low-density lipoprotein receptors and the modulation of cholesterol levels in the liver .

相似化合物的比较

HMG-CoA can be compared with other similar compounds, such as:

Acetyl Coenzyme A: A precursor in the synthesis of this compound.

Acetoacetyl Coenzyme A: Another precursor in the synthesis of this compound.

Mevalonate: The product of this compound reduction.

Uniqueness

This compound is unique due to its dual role in both the mevalonate pathway and ketogenesis. Its ability to be converted into mevalonate makes it a critical intermediate in cholesterol biosynthesis, while its cleavage can lead to the production of ketone bodies .

生物活性

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal compound in various biological processes, particularly in cholesterol biosynthesis and the regulation of lipid metabolism. Its biological activity extends beyond lipid regulation, influencing cellular signaling pathways and exhibiting potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is an intermediate in the mevalonate pathway, which is essential for synthesizing cholesterol and other isoprenoids. The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a crucial step in cholesterol synthesis. Statins, a class of drugs that inhibit this compound reductase, have been widely used to manage hyperlipidemia and reduce cardiovascular disease risk.

Biological Functions of this compound

- Cholesterol Synthesis : this compound plays a critical role in the biosynthesis of cholesterol. This process is vital for maintaining cell membrane integrity and synthesizing steroid hormones.

- Isoprenoid Production : Beyond cholesterol, this compound is involved in producing various isoprenoids, which are essential for post-translational modifications of proteins that regulate diverse cellular functions.

- Regulation of Gene Expression : Statins affect gene expression related to inflammation and apoptosis through their action on this compound reductase.

Table 1: Effects of Statins on Biological Activity

Cholesterol Regulation

This compound reductase inhibitors (statins) lower cholesterol levels by inhibiting the conversion of this compound to mevalonate. This leads to decreased cholesterol synthesis and increased expression of LDL receptors, enhancing the clearance of LDL from the bloodstream.

Anticancer Properties

Recent studies have highlighted the anticancer potential of statins by modulating various signaling pathways:

- Apoptosis Induction : Statins have been shown to promote apoptosis in various cancer types by activating pro-apoptotic factors and inhibiting anti-apoptotic signals.

- Cell Cycle Arrest : Many statins induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

- Synergistic Effects : Combination therapies with statins and chemotherapeutic agents have demonstrated enhanced efficacy against tumors, suggesting a potential role as adjuvants in cancer therapy.

Case Studies

- Colorectal Cancer : A study demonstrated that simvastatin prompted apoptosis in human colon cancer cells by inhibiting IGF-1 signaling pathways, highlighting its potential as a therapeutic agent in colorectal cancer management .

- Liver Cancer : Research indicated that pitavastatin significantly reduced tumor growth in liver cancer models by inducing cell cycle arrest and promoting apoptotic pathways .

- Lung Cancer : Atorvastatin was shown to inhibit lung adenocarcinoma cell proliferation through modulation of the MAPK/ERK signaling pathway, suggesting its utility in treating lung cancers resistant to conventional therapies .

属性

IUPAC Name |

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABVTRNMFUVUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7O20P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-55-5 | |

| Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。